BenchChemオンラインストアへようこそ!

2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine

C-nucleoside synthesis Palladium cross-coupling Antiviral medicinal chemistry

2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine (CAS 182759-07-5) is a polyhalogenated imidazo[1,2-a]pyridine derivative featuring a unique orthogonal reactivity profile: a highly reactive iodine atom at position 3 for chemoselective metal-catalyzed cross-coupling, flanked by two chlorine atoms at positions 2 and 6 that remain intact for subsequent functionalization. This precise halogenation pattern distinguishes it from congeners with alternative halogen placement or composition, underpinning its utility in the stepwise construction of complex C-nucleoside analogs with antiviral activity.

Molecular Formula C7H3Cl2IN2
Molecular Weight 312.92 g/mol
CAS No. 182759-07-5
Cat. No. B3348695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine
CAS182759-07-5
Molecular FormulaC7H3Cl2IN2
Molecular Weight312.92 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=C(N2C=C1Cl)I)Cl
InChIInChI=1S/C7H3Cl2IN2/c8-4-1-2-5-11-6(9)7(10)12(5)3-4/h1-3H
InChIKeyPBEJCZRSZROUBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine (CAS 182759-07-5): A Strategic Halogenated Building Block for Regioselective Cross-Coupling


2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine (CAS 182759-07-5) is a polyhalogenated imidazo[1,2-a]pyridine derivative featuring a unique orthogonal reactivity profile: a highly reactive iodine atom at position 3 for chemoselective metal-catalyzed cross-coupling, flanked by two chlorine atoms at positions 2 and 6 that remain intact for subsequent functionalization. This precise halogenation pattern distinguishes it from congeners with alternative halogen placement or composition, underpinning its utility in the stepwise construction of complex C-nucleoside analogs with antiviral activity [1]. Its role as a linchpin intermediate in the synthesis of metabolically stable C-nucleosides targeting human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1) has been established through palladium-catalyzed coupling methodologies delivering 80–90% yields [2].

Why Generic Imidazo[1,2-a]pyridine Halides Cannot Replace 2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine in Regioselective Syntheses


The reactivity of 3-iodoimidazo[1,2-a]pyridines in cross-coupling is exquisitely sensitive to the nature and position of additional ring substituents, as demonstrated by Enguehard et al. who showed that the 2-substituent profoundly influences both reaction yield and kinetics in Suzuki couplings [1]. Simply substituting this compound with an isomeric dihalogenated congener (e.g., 7,8-dihalo derivatives) or a monohalogenated analog forfeits the precise orthogonal reactivity vector required for sequential, site-selective functionalization. The 2,6-dichloro-3-iodo pattern has been specifically optimized for a palladium-based coupling with 2,3-dihydrofuran, affording exclusive formation of the 3-(2′,5′-dihydrofuran-2′-yl) product in high yield, a result not replicable with differently halogenated analogs lacking this defined iodine-chlorine topology [2].

Quantitative Evidence Guide: 2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine Performance Versus Comparators


Palladium-Catalyzed Coupling Yield: 2,6-Dichloro-3-iodo vs. 2,6,7-Trichloro-3-iodo Imidazo[1,2-a]pyridines

In the palladium-catalyzed coupling with 2,3-dihydrofuran to construct erythrofuranosyl C-nucleoside precursors, both 2,6-dichloro-3-iodoimidazo[1,2-a]pyridine and its 2,6,7-trichloro analog provided consistently high yields within the range of 80–90% under identical optimized conditions [1]. This direct comparison establishes that the 2,6-dichloro derivative matches the performance of the more extensively chlorinated analog, offering equivalent synthetic efficiency with a lower molecular weight and one fewer site for potential off-target interactions in downstream biological screening.

C-nucleoside synthesis Palladium cross-coupling Antiviral medicinal chemistry

Regioselectivity of Cross-Coupling: Iodine at C3 vs. Alternative Halogen Positions

In the palladium-catalyzed coupling of 2,6-dichloro-3-iodoimidazo[1,2-a]pyridine with 2,3-dihydrofuran, the reaction proceeded with complete regioselectivity at the iodine-bearing C3 position, yielding exclusively the 3-substituted product with no detectable coupling at the chlorine-substituted C2 or C6 positions [1]. This contrasts with the behavior of 7,8-dihalogenated imidazo[1,2-a]pyridines, where iodine substitution is also fully regioselective but the subsequent displacement of the remaining chlorine is notoriously difficult, often requiring microwave-assisted conditions and specialized ligands to achieve a second coupling [2].

Regioselective functionalization Cross-coupling C–C bond formation

Synthesis of 2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine: Iodination Yield Comparison

The preparation of 2,6-dichloro-3-iodoimidazo[1,2-a]pyridine via N-iodosuccinimide (NIS) iodination of 2,6-dichloroimidazo[1,2-a]pyridine proceeds in 82% isolated yield as a white crystalline solid, as reported in the patent literature [1]. While this is a single compound rather than a comparative study, class-level inference from the broader imidazo[1,2-a]pyridine literature indicates that the electron-deficient nature of the 2,6-dichloro scaffold facilitates regioselective electrophilic iodination at C3 with minimal competing side reactions [2].

Halogenation Iodination efficiency Building block synthesis

Optimal Application Scenarios for 2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine Based on Evidence-Driven Differentiation


Stepwise Synthesis of C3-Functionalized Imidazo[1,2-a]pyridine C-Nucleoside Libraries

Researchers constructing metabolically stable C-nucleoside analogs for antiviral screening should select 2,6-dichloro-3-iodoimidazo[1,2-a]pyridine as the linchpin intermediate. The 80–90% yield in palladium-catalyzed coupling with dihydrofuran [1] provides a high-yielding entry into erythrofuranosyl derivatives that resist glycosidic bond cleavage, a critical pharmacokinetic advantage over traditional N-nucleosides.

Divergent Synthesis via Sequential Orthogonal Cross-Couplings

Programs requiring stepwise introduction of molecular diversity at the imidazo[1,2-a]pyridine scaffold benefit from the compound's orthogonal halogen reactivity. The iodine at C3 enables selective first-stage Suzuki, Sonogashira, or Heck coupling, while the C2 and C6 chlorines remain available for subsequent functionalization without the 'stubborn chlorine' problem documented for 7,8-dihalo isomers [2], eliminating the need for microwave reactors and enabling standard parallel synthesis workflows.

HCMV and HSV-1 Drug Discovery Programs Using TCRB-Derived Pharmacophores

Medicinal chemistry teams pursuing inhibitors of human cytomegalovirus or herpes simplex virus-1 based on the 2,5,6-trichlorobenzimidazole (TCRB) pharmacophore can prioritize this compound as it directly maps onto the imidazo[1,2-a]pyridine scaffold replacement strategy. The patent literature explicitly claims this substitution pattern as a key intermediate leading to compounds with antiviral activity and low cytotoxicity [3].

Custom Synthesis and Contract Research Procurement of Pre-Functionalized Scaffolds

For contract research organizations (CROs) offering building block collections, stocking 2,6-dichloro-3-iodoimidazo[1,2-a]pyridine fills a gap for a difunctionalized imidazo[1,2-a]pyridine with proven chemoselectivity. Its 82% synthetic accessibility from commercially available dichloro precursors [4] and the extensive published coupling protocols reduce customer method development time, making it a higher-value catalog item than unhalogenated or randomly halogenated analogs.

Quote Request

Request a Quote for 2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.